ethyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate
Description
Ethyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate is a pyridazine derivative featuring a sulfur-containing thioether linkage and an ester functional group. Its structure comprises a pyridazine core substituted at position 6 with a 2-methylpropanamido (isobutyramido) group and at position 3 with a sulfanylacetate ester moiety. Such compounds are of interest in medicinal and agrochemical research due to pyridazine's role as a bioisostere for aromatic rings in drug design, offering unique electronic and steric properties .
Properties
IUPAC Name |
ethyl 2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-4-18-11(16)7-19-10-6-5-9(14-15-10)13-12(17)8(2)3/h5-6,8H,4,7H2,1-3H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQBGFFWABJFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C=C1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Ethyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate exerts its effects involves interactions with specific molecular targets. The pyridazinyl group can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate ()
This quinazoline derivative shares a sulfanylacetate ester group but differs in the heterocyclic core (quinazoline vs. pyridazine). Key distinctions include:
- Core Structure : Quinazoline (two nitrogen atoms at positions 1 and 3) vs. pyridazine (two adjacent nitrogen atoms at positions 1 and 2).
- Substituents : The quinazoline compound has a 4-oxo group and a phenyl substituent at position 3, while the target compound features a 6-(2-methylpropanamido) group on pyridazine.
- Electronic Effects : Pyridazine’s electron-deficient nature due to adjacent nitrogens may enhance reactivity toward nucleophilic substitution compared to quinazoline.
Table 1: Structural and Functional Comparison
Sulfonate Pyridazine Derivatives ()
Compounds like 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) share a pyridazine core but incorporate sulfonate esters instead of thioethers. Sulfonates generally exhibit higher polarity and aqueous solubility compared to thioethers due to their charged nature .
Physicochemical Properties
- Solubility : The target compound’s amide and ester groups may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to the quinazoline analog’s hydrophobic phenyl group.
- Thermal Stability : Sulfonate derivatives () likely exhibit higher thermal stability due to strong sulfonate-oxygen bonds, whereas thioethers may be more prone to oxidative degradation.
Crystallographic Analysis
The quinazoline analog’s structure was resolved using SHELXL (), a program widely employed for small-molecule refinement. Similar methods would apply to the target compound, leveraging SHELX software for space-group determination and structure solution .
Biological Activity
Ethyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate is a compound that has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The compound features a pyridazine ring, which is known for its ability to interact with various biological targets. Its chemical formula is CHNOS, and it has a molecular weight of approximately 280.35 g/mol.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella enterica | 16 µg/mL |
2. Antitumor Activity
The compound has also been evaluated for its antitumor potential. In studies using various cancer cell lines, such as HeLa and MCF-7, this compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
3. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in animal models. Studies indicate that it inhibits the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It affects pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Al-Khuzaie et al. (2014) highlighted the antimicrobial properties of various derivatives of pyridazine compounds, including this compound, showing significant inhibition against pathogenic strains.
- Antitumor Activity Research : An investigation by Mohamed et al. (2016) reported that this compound exhibited potent cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
